Methyl(2-methylsilylethyl)silane

Description

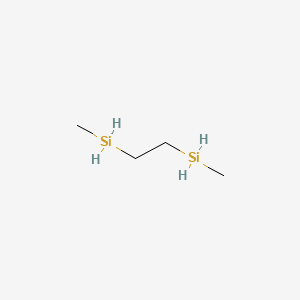

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H14Si2 |

|---|---|

Molecular Weight |

118.32 g/mol |

IUPAC Name |

methyl(2-methylsilylethyl)silane |

InChI |

InChI=1S/C4H14Si2/c1-5-3-4-6-2/h3-6H2,1-2H3 |

InChI Key |

CBXZGERYGLVXSG-UHFFFAOYSA-N |

SMILES |

C[SiH2]CC[SiH2]C |

Canonical SMILES |

C[SiH2]CC[SiH2]C |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Characterization of Methyl(2-methylsilylethyl)silane: A Methodological Overview

Data Presentation

A complete spectroscopic analysis of Methyl(2-methylsilylethyl)silane would yield a range of quantitative data. For clarity and comparative purposes, this information would be organized as follows:

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| Expected | Expected | Expected | Expected | Expected |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Expected | Expected |

Table 3: ²⁹Si NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Expected | Expected |

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Expected | Expected | Expected |

Table 5: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Abundance (%) | Assignment |

| Expected | Expected | Expected |

Experimental Protocols

The acquisition of the above data would necessitate the following experimental procedures:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), would be added for chemical shift calibration.[1]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).[1] Standard acquisition parameters would be optimized, including the number of scans, relaxation delay, and pulse width, to ensure a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be recorded, often using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon environment.

-

²⁹Si NMR Spectroscopy: Due to the low natural abundance and gyromagnetic ratio of the ²⁹Si nucleus, a specialized pulse sequence, such as DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer), might be employed to enhance the signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) could be analyzed in an IR-transparent cell.

-

Data Acquisition: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.[2] The spectrum is typically collected over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder or the pure solvent would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample would be introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities. Electron ionization (EI) is a common method for generating ions from volatile compounds like silanes.

-

Mass Analysis: The generated ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, resulting in a mass spectrum that shows the relative intensity of different fragments.

Mandatory Visualization

The logical flow of the spectroscopic characterization process can be visualized as follows:

Figure 1: Experimental workflow for the spectroscopic characterization of an organosilane.

References

Physical and chemical properties of Methyl(2-methylsilylethyl)silane

Introduction

Methyl(2-methylsilylethyl)silane, with the chemical structure CH₃SiH₂CH₂CH₂SiH₃, is an organosilicon compound belonging to the class of disilabutanes. Its structure, featuring two reactive Si-H bonds and a flexible ethylene bridge, suggests its potential as a precursor in materials science, particularly in the synthesis of polysilacarbosilanes, and as a cross-linking agent. This guide outlines the predicted physical and chemical properties, a plausible synthetic route, and proposed experimental protocols for its characterization.

Predicted Physical and Chemical Properties

The physical properties of this compound can be estimated by considering the properties of related alkanes, silanes, and silylethanes.

| Property | Predicted Value | Notes |

| Molecular Formula | C₃H₁₂Si₂ | |

| Molecular Weight | 104.30 g/mol | |

| Appearance | Colorless liquid | By analogy to similar small organosilanes. |

| Boiling Point | ~70-90 °C | Estimated based on the boiling points of related compounds like 1,2-disilylethane and considering the addition of two methyl groups. |

| Density | ~0.75-0.85 g/cm³ | By analogy to similar organosilanes. |

| Solubility | Soluble in nonpolar organic solvents (e.g., alkanes, ethers, toluene). Insoluble in water. | Typical for small, nonpolar organosilicon compounds. |

The chemical properties are dictated by the presence of the silicon-hydrogen (Si-H) and silicon-carbon (Si-C) bonds. The Si-H bond is known to be reactive and is the primary site for chemical transformations.

-

Reactivity of Si-H Bonds: Hydrosilanes are known to undergo a variety of reactions. The Si-H bond is weaker than a C-H bond and has a reversed polarity (Siδ⁺-Hδ⁻)[1]. This makes the hydrogen atom hydridic and susceptible to transfer to electrophilic centers.

-

Hydrosilylation: The Si-H bonds can add across double or triple bonds in the presence of a catalyst, a reaction known as hydrosilylation.

-

Reaction with Water: In the presence of suitable catalysts, such as platinum-based catalysts, hydrosilanes can react with water to produce silanols and hydrogen gas[1].

-

Oxidation: The Si-H bonds are susceptible to oxidation, potentially forming siloxanes. The compound may be pyrophoric, igniting spontaneously in air, a characteristic of some hydrosilanes[1].

-

Ionic Hydrogenation: In the presence of a strong acid, hydrosilanes can act as hydride donors to reduce carbocations in a process known as ionic hydrogenation[1].

-

Reaction with Transition Metals: Hydrosilanes can react with transition metal complexes via oxidative addition or σ-bond metathesis, leading to the formation of metal-silyl complexes.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the transition-metal-catalyzed hydrosilylation of vinylsilane with methylsilane. This reaction involves the addition of the Si-H bond of methylsilane across the double bond of vinylsilane.

Caption: Proposed synthesis workflow for this compound via hydrosilylation.

Predicted Spectroscopic Data

The following spectroscopic data are predicted for this compound based on the analysis of similar structures.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.1 - 0.3 | Triplet | 3H | CH₃ -SiH₂- | |

| ~0.5 - 0.8 | Multiplet | 4H | -SiH₂-CH₂ -CH₂ -SiH₃ | |

| ~3.5 - 3.8 | Quartet | 2H | CH₃-SiH₂ - | |

| ~3.5 - 3.8 | Triplet | 3H | -CH₂-SiH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| ~ -5 to 5 | C H₃-SiH₂- | |

| ~ 5 to 15 | -SiH₂-C H₂-C H₂-SiH₃ |

| ²⁹Si NMR | Predicted Chemical Shift (ppm) | Assignment |

| ~ -30 to -60 | CH₃-Si H₂- and -CH₂-Si H₃ |

Proposed Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via the hydrosilylation of vinylsilane with methylsilane.

Materials:

-

Methylsilane (CH₃SiH₃)

-

Vinylsilane (CH₂=CHSiH₃)

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) in xylene

-

Anhydrous toluene

-

Standard Schlenk line and glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

All glassware should be dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

In a Schlenk flask equipped with a magnetic stir bar and a condenser, dissolve vinylsilane (1 equivalent) in anhydrous toluene.

-

Add Karstedt's catalyst (e.g., 10-50 ppm Pt relative to the vinylsilane).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylsilane (1.1 equivalents) to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours.

-

Monitor the reaction progress by ¹H NMR spectroscopy by taking aliquots from the reaction mixture. The disappearance of the vinyl protons of vinylsilane will indicate the completion of the reaction.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product can be purified by fractional distillation under an inert atmosphere to remove the solvent and any unreacted starting materials.

Characterization

Objective: To confirm the identity and purity of the synthesized this compound.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment and confirm the structure. The sample should be prepared in a deuterated solvent (e.g., C₆D₆ or CDCl₃) under an inert atmosphere.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

²⁹Si NMR: To confirm the presence and environment of the two silicon atoms.

-

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) or chemical ionization (CI) techniques can be used.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups. The Si-H stretching vibration is expected to appear in the region of 2100-2200 cm⁻¹.

Reactivity and Potential Applications

The presence of reactive Si-H bonds in this compound makes it a versatile building block in organosilicon chemistry.

Caption: General reactivity pathways for a hydrosilane, applicable to this compound.

Potential Applications:

-

Precursor to Ceramics: Upon pyrolysis, it could serve as a precursor for silicon carbide (SiC) or silicon carbonitride (SiCN) ceramics.

-

Cross-linking Agent: The two Si-H groups allow it to act as a cross-linker for polymers containing reactive functional groups.

-

Monomer for Polysilacarbosilanes: It can be used as a monomer in the synthesis of polysilacarbosilanes, which are polymers with alternating silicon and carbon atoms in the backbone. These polymers have applications in high-performance materials.

-

Surface Modification: It could be used to modify the surface of materials to impart hydrophobicity or other desired properties.

Safety and Handling

Hydrosilanes, especially those with a high Si-H to Si-C ratio, can be pyrophoric and may ignite spontaneously upon contact with air. They can also react vigorously with water, releasing flammable hydrogen gas. Therefore, this compound should be handled with extreme caution in an inert and dry atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

References

Technical Guide: Synthesis and Properties of Bifunctional Organosilanes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Methyl(2-methylsilylethyl)silane" is not uniquely defined in publicly available chemical databases. This guide therefore details the properties of the closely related parent compound, 1,4-disilabutane (CAS RN: 4364-07-2) , and provides a general synthetic protocol for the preparation of related bifunctional organosilanes.

Introduction

Bifunctional organosilanes are a class of molecules that contain two silicon atoms separated by a carbon bridge. These compounds are of significant interest in materials science and medicinal chemistry due to their unique structural and electronic properties. They can serve as building blocks for silicon-containing polymers, as surface modifying agents, and as precursors to advanced ceramic materials. This guide provides key data on 1,4-disilabutane and a general experimental approach for the synthesis of related structures through hydrosilylation.

Molecular Structure and Properties

The molecular structure of 1,4-disilabutane consists of two silyl groups bridged by an ethylene linker. The properties of this foundational compound are summarized in the table below.

Table 1: Physicochemical Properties of 1,4-Disilabutane

| Property | Value | Reference |

| CAS Registry Number | 4364-07-2 | [1][2][3][4][5][6] |

| Molecular Formula | C2H10Si2 | [1][2][4][5][6][7] |

| Molecular Weight | 90.27 g/mol | [1][2][5][7] |

| Boiling Point | 45-46 °C | [4] |

| Density | 0.697 g/cm³ | [1][4] |

| Refractive Index | 1.4141 | [1][4] |

| Flash Point | -31 °C | [1] |

| Hydrolytic Sensitivity | Reacts rapidly with atmospheric moisture. | [1] |

Experimental Protocols: General Synthesis of Bifunctional Organosilanes via Hydrosilylation

The synthesis of compounds such as this compound can be achieved through the hydrosilylation of a vinylsilane with a hydrosilane, a reaction that involves the addition of a Si-H bond across a carbon-carbon double bond.[8][9] This process is typically catalyzed by transition metals, most commonly platinum complexes like Karstedt's catalyst.[10]

3.1. Materials and Equipment

-

Reactants: Vinylsilane (e.g., Vinylmethyldimethoxysilane), Hydrosilane (e.g., Trimethoxysilane)

-

Catalyst: Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

-

Solvent: Anhydrous toluene

-

Apparatus: Schlenk line, oven-dried glassware (round-bottom flask, condenser, dropping funnel), magnetic stirrer, heating mantle, inert atmosphere (argon or nitrogen).

3.2. Reaction Procedure

-

Preparation: All glassware is oven-dried and assembled under an inert atmosphere.

-

Charging the Reactor: The vinylsilane and anhydrous toluene are charged into the round-bottom flask.

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture.

-

Addition of Hydrosilane: The hydrosilane is added dropwise to the stirred reaction mixture at room temperature.

-

Reaction: The reaction mixture is then heated to a specified temperature (e.g., 60-80 °C) and stirred for several hours. The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any volatile byproducts are removed under reduced pressure. The desired product is then purified by fractional distillation.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of a bifunctional organosilane via a platinum-catalyzed hydrosilylation reaction.

References

- 1. 1,4-DISILABUTANE CAS#: 4364-07-2 [m.chemicalbook.com]

- 2. 1,4-DISILABUTANE | 4364-07-2 [chemicalbook.com]

- 3. CAS No.4364-07-2,1,4-DISILABUTANE Suppliers [lookchem.com]

- 4. 1,4-DISILABUTANE|4364-07-2 - MOLBASE Encyclopedia [m.molbase.com]

- 5. chemnet.com [chemnet.com]

- 6. guidechem.com [guidechem.com]

- 7. 1,4-DISILABUTANE | CymitQuimica [cymitquimica.com]

- 8. What Are Organosilanes In Organic Synthesis? [hskbrchemical.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

Unraveling the Thermal Degradation of Methyl(2-methylsilylethyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the plausible thermal decomposition mechanism of Methyl(2-methylsilylethyl)silane. Due to a lack of direct experimental studies on this specific molecule, this document synthesizes findings from closely related organosilanes, including ethylsilane and disilane, to propose a theoretical degradation pathway. This guide details the anticipated primary and secondary decomposition reactions, presents relevant kinetic data from analogous compounds in structured tables, outlines established experimental protocols for studying silane pyrolysis, and provides visual representations of the proposed mechanisms and workflows through detailed diagrams. This document serves as a foundational resource for researchers interested in the thermal stability and reaction kinetics of complex organosilanes.

Introduction

Organosilanes are a class of silicon-hydrogen compounds that are pivotal in various industrial applications, including semiconductor manufacturing and as precursors for silicon-based materials. Understanding their thermal decomposition behavior is crucial for process optimization and safety. This compound, with its combination of methyl and silylethyl substituents, presents a unique case for studying the interplay of different decomposition pathways. This guide extrapolates from the well-documented pyrolysis of simpler alkylsilanes to predict its thermal degradation mechanism.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is anticipated to proceed through a series of primary initiation steps followed by secondary reactions of the resulting intermediates. The primary pathways likely involve the homolytic cleavage of the weakest bonds in the molecule and molecular elimination reactions.

Primary Decomposition Pathways

The initiation of the thermal decomposition is expected to occur via one of the following pathways, with the relative importance of each depending on the specific reaction conditions such as temperature and pressure:

-

Si-C Bond Cleavage: Homolytic cleavage of the silicon-carbon bond is a common initiation step in the pyrolysis of alkylsilanes. This would lead to the formation of a silyl radical and an alkyl radical.

-

Si-H Bond Cleavage: The breaking of a silicon-hydrogen bond would result in the formation of a silyl radical and a hydrogen atom.

-

Molecular Elimination: A concerted 1,1-hydrogen elimination from a silane moiety is a characteristic decomposition route for many silanes, yielding a silylene (a silicon analog of a carbene) and a hydrogen molecule.[1] Another possibility is a β-hydride elimination, which would lead to the formation of ethylene and two silyl fragments.[2]

Secondary Reactions

The reactive intermediates generated in the primary decomposition steps, such as silylenes and silyl radicals, will undergo further reactions. These can include:

-

Insertion Reactions: Silylenes are known to readily insert into Si-H and C-H bonds of other molecules.[3]

-

Radical Recombination: The radical species can recombine to form larger molecules or abstract atoms from other species.

-

Rearrangements: Intramolecular rearrangements of the initial fragments can lead to the formation of more stable species. For instance, ethylsilylene, which could be a product, is known to isomerize to vinyl silane.[4]

The pyrolysis of disilane is known to proceed via decomposition to silylene and monosilane, followed by insertion reactions of the silylene.[3] A similar pathway can be envisioned for the disilane-like structure within this compound.

Quantitative Data from Analogous Compounds

Direct kinetic data for the thermal decomposition of this compound is not available in the published literature. Therefore, this section presents data from related organosilanes to provide an estimate of the expected kinetic parameters.

| Compound | Decomposition Reaction | Rate Constant (k) / Arrhenius Parameters | Temperature (K) | Pressure (bar) | Reference |

| Ethylsilane | H₃SiC₂H₅ → H₂ + HSiC₂H₅ | k_uni(T) = 1.96 × 10¹² s⁻¹ exp(−205 kJ mol⁻¹/RT) | 990–1330 | 1–2.5 | [4] |

| Disilane | Si₂H₆ → SiH₄ + SiH₂ | - | 556-613 | 0.03-0.13 | [3] |

| Dimethylsilane | (CH₃)₂SiH₂ → (CH₃)₂Si: + H₂ | - | 1000-1300 | ~4.1 | [1] |

Table 1: Kinetic Data for the Thermal Decomposition of Related Organosilanes.

| Compound | Main Decomposition Products | Yield (%) | Temperature (K) | Reference |

| Ethylsilane | Ethylene, Silane | Not specified | 990–1330 | [4] |

| Tetramethylsilane | Methane, Ethylene, Ethane, Acetylene | Not specified | 1270–1580 | [2] |

Table 2: Major Products from the Pyrolysis of Related Organosilanes.

Experimental Protocols

The study of silane pyrolysis typically involves high-temperature gas-phase reactions with subsequent analysis of the products. The following are detailed methodologies for key experiments cited in the literature for analogous compounds.

Shock-Tube Pyrolysis

This technique is used to study gas-phase reactions at high temperatures and pressures for very short reaction times.

-

Apparatus: A shock tube is a long pipe divided into two sections by a diaphragm. One section is filled with a high-pressure "driver" gas (e.g., helium), and the other with the reactant gas mixture highly diluted in an inert gas like argon.

-

Procedure:

-

The reactant mixture, for example, ethylsilane in argon, is prepared and introduced into the low-pressure section of the shock tube.[4]

-

The diaphragm is ruptured, causing a shock wave to travel through the reactant gas, rapidly heating and compressing it.

-

The decomposition occurs behind the reflected shock wave for a well-defined period.

-

The product mixture is rapidly cooled by the expansion wave.

-

-

Analysis: The composition of the post-shock gas mixture is analyzed using techniques such as gas chromatography/mass spectrometry (GC/MS) and high-repetition-rate time-of-flight mass spectrometry (HRR-TOF-MS).[2][4]

Static System Pyrolysis

This method is suitable for studying slower decomposition reactions at lower temperatures.

-

Apparatus: A static reactor, typically a quartz or Pyrex vessel of known volume, is placed in a furnace to maintain a constant temperature.[5]

-

Procedure:

-

The reactant, such as disilane, is introduced into the heated vessel to a known initial pressure.[5]

-

The reaction is allowed to proceed for a specific time.

-

The reaction is quenched by rapidly cooling the vessel or expanding the contents into a cold volume.

-

-

Analysis: The products are typically separated by trap-to-trap distillation and analyzed by mass spectrometry and infrared spectroscopy.[6]

Visualizing the Decomposition Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed decomposition mechanism and a typical experimental workflow.

Caption: Proposed thermal decomposition pathways for this compound.

Caption: General experimental workflow for studying silane pyrolysis.

Conclusion

While direct experimental data on the thermal decomposition of this compound is currently unavailable, a plausible mechanism can be constructed based on the well-established chemistry of related organosilanes. The decomposition is likely initiated by Si-C or Si-H bond cleavage and molecular elimination, followed by a series of secondary reactions involving silyl radicals and silylenes. The experimental protocols and kinetic data from analogous systems presented in this guide provide a solid foundation for future experimental and theoretical investigations into the thermal behavior of this and other complex organosilanes. This information is critical for professionals working in fields where the thermal stability of such compounds is a key consideration.

References

- 1. THE MECHANISM AND KINETICS FOR THE SHOCK INDUCED DECOMPOSITION OF ETHYLSILANE, VINYLSILANE, AND DIMETHYLSILANE - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 220. The pyrolysis of disilane and trisilane - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Quantum Chemical Calculations for Methyl(2-methylsilylethyl)silane: A Technical Guide

This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the theoretical investigation of organosilane compounds.

Introduction to Quantum Chemical Calculations on Organosilanes

Quantum chemical calculations have become an indispensable tool for elucidating the molecular properties and reactivity of organosilane compounds. These in silico methods allow for the prediction of a wide range of characteristics, including molecular geometries, vibrational frequencies, electronic structures, and thermochemical properties. Such insights are crucial for understanding the behavior of these compounds in various applications, from precursors for advanced materials to their potential interactions in biological systems.

Commonly employed theoretical methods for organosilanes include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), with the B3LYP functional being a popular choice. The selection of the basis set is also a critical factor that influences the accuracy of the calculations.

Proposed Computational Workflow for 1,2-bis(methylsilyl)ethane

The following section details a step-by-step experimental protocol for the quantum chemical investigation of 1,2-bis(methylsilyl)ethane.

Methodology

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.

Protocol:

-

Initial Structure Generation:

-

Construct the 3D molecular structure of 1,2-bis(methylsilyl)ethane using a molecular modeling program (e.g., Avogadro, ChemDraw).

-

Perform an initial geometry optimization using a computationally inexpensive method, such as molecular mechanics (e.g., UFF or MMFF94 force fields), to obtain a reasonable starting geometry.

-

-

Geometry Optimization:

-

The primary goal is to find the lowest energy conformation of the molecule.

-

Perform a full geometry optimization using a reliable quantum chemical method. A common and effective approach is to use Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set, such as 6-31G(d).

-

To achieve higher accuracy, a larger basis set like 6-311+G(d,p) can be employed for the final optimization.

-

-

Vibrational Frequency Analysis:

-

Following a successful geometry optimization, perform a vibrational frequency calculation at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra if available. These frequencies are also used to compute thermochemical properties.

-

-

Electronic Property Calculations:

-

Perform a single-point energy calculation on the optimized geometry using a higher level of theory or a larger basis set if desired.

-

From this calculation, various electronic properties can be determined, including:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for understanding the molecule's electronic reactivity.

-

Molecular orbital visualization: Plotting the HOMO and LUMO can provide insights into the regions of the molecule involved in electron donation and acceptance.

-

Mulliken or Natural Bond Orbital (NBO) population analysis: To determine the partial atomic charges.

-

Dipole moment.

-

-

-

Thermochemical Analysis:

-

Using the results from the vibrational frequency calculation, thermochemical properties such as enthalpy, Gibbs free energy, and entropy can be calculated at a standard temperature and pressure (typically 298.15 K and 1 atm).

-

Hierarchy of Quantum Chemical Methods

The choice of computational method and basis set is a trade-off between accuracy and computational cost. The following diagram illustrates the general hierarchy of common quantum chemical methods in terms of increasing accuracy and resource requirements.

Example Data: Quantum Chemical Calculations for Methylsilane

As no specific data exists for Methyl(2-methylsilylethyl)silane, we present computational data for methylsilane (CH₃SiH₃) as an illustrative example.

Calculated Energies of Methylsilane

The following table summarizes the calculated energies for methylsilane at the MP2/6-31G** level of theory.

| Property | Value (Hartree) |

| HF Energy | -330.281841 |

| Energy at 0 K | -330.533850 |

| Energy at 298.15 K | -330.528639 |

| Nuclear Repulsion Energy | 62.826103 |

Calculated Vibrational Frequencies of Methylsilane

The table below lists the calculated vibrational frequencies for methylsilane at the MP2/6-31G** level of theory.

| Mode Number | Symmetry | Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) |

| 1 | A1 | 3137 | 2938 | 3.27 |

| 2 | A1 | 2323 | 2175 | 75.54 |

| 3 | A1 | 1363 | 1276 | 15.71 |

| 4 | A1 | 994 | 931 | 272.51 |

| 5 | A1 | 716 | 671 | 9.36 |

| 6 | A2 | 205 | 192 | 0.00 |

| 7 | E | 3239 | 3033 | 7.84 |

| 8 | E | 2327 | 2179 | 185.80 |

| 9 | E | 1520 | 1424 | 2.59 |

| 10 | E | 1009 | 945 | 69.62 |

| 11 | E | 928 | 869 | 65.36 |

| 12 | E | 534 | 500 | 11.74 |

Scaling factor of 0.9365 applied to the calculated frequencies.

Optimized Geometry of Methylsilane

The optimized Cartesian coordinates for methylsilane at the MP2/6-31G** level of theory are provided below. The molecule has C₃ᵥ point group symmetry.

| Atom | x (Å) | y (Å) | z (Å) |

| C1 | 0.000 | 0.000 | -1.245 |

| Si2 | 0.000 | 0.000 | 0.637 |

| H3 | 0.000 | -1.016 | -1.635 |

| H4 | -0.880 | 0.508 | -1.635 |

| H5 | 0.880 | 0.508 | -1.635 |

| H6 | 0.000 | 1.383 | 1.154 |

| H7 | -1.198 | -0.692 | 1.154 |

| H8 | 1.198 | -0.692 | 1.154 |

Conclusion

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound, with the assumed structure of 1,2-bis(methylsilyl)ethane. The proposed workflow, from initial structure generation to detailed analysis of molecular properties, offers a systematic approach for researchers. While experimental data for the target molecule is lacking, the illustrative data for methylsilane showcases the types of valuable insights that can be gained through computational chemistry. By applying these theoretical methods, scientists can better understand and predict the behavior of complex organosilane molecules, accelerating research and development in materials science and beyond.

An In-depth Technical Guide to the Safe Handling of Methyl(2-methylsilylethyl)silane and Related Organosilanes

This technical guide is intended for researchers, scientists, and drug development professionals who may handle Methyl(2-methylsilylethyl)silane or similar organosilane compounds. It provides an overview of the potential hazards, recommended handling procedures, and emergency protocols.

Physicochemical Properties

While specific experimental data for this compound is limited, the properties of the analogous Chlorothis compound can provide some insight. Organosilanes are generally volatile liquids with characteristic odors.

| Property | Value (for Chlorothis compound) | Reference |

| Molecular Formula | C4H13ClSi2 | [1] |

| Molecular Weight | 152.77 g/mol | [1] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | Not determined | |

| Flash Point | Not determined; likely flammable | |

| Solubility | Reacts with water | [2][3] |

Health Hazard Information

Organosilanes, and particularly chlorosilanes, pose several health risks due to their reactivity. The primary hazards are associated with their reaction with water (including moisture in the air or on skin) to produce corrosive hydrogen chloride.[2][4]

| Hazard | Description |

| Acute Inhalation | Vapors may be irritating to the respiratory tract. Inhalation of decomposition products (hydrogen chloride) can cause severe respiratory irritation, burns, and pulmonary edema. |

| Skin Contact | Corrosive.[5] Contact with the liquid can cause severe skin burns and eye damage due to the rapid reaction with moisture to form hydrochloric acid.[4][6] |

| Eye Contact | Corrosive.[5] Can cause severe eye irritation and burns, potentially leading to permanent eye damage.[4][6] |

| Ingestion | Harmful if swallowed.[6] May cause severe burns to the mouth, throat, and stomach. |

| Chronic Exposure | Repeated or prolonged exposure may cause dermatitis and respiratory issues. |

Fire and Explosion Hazard Data

Many organosilanes are flammable liquids.[6][7] Vapors can form explosive mixtures with air.

| Parameter | Information |

| Flammability | Flammable liquid and vapor are presumed. Keep away from heat, sparks, and open flames.[8] |

| Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8] Do NOT use water , as it will react violently and produce corrosive and flammable gases.[3][8] |

| Hazardous Combustion Products | Carbon oxides, silicon oxides, and hydrogen chloride gas. |

Experimental Protocols: Safe Handling and Personal Protective Equipment

Strict adherence to safety protocols is essential when working with organosilanes.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Ensure an eyewash station and safety shower are readily accessible.[9]

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted to determine the appropriate PPE. The following provides general guidance:

| PPE Category | Specification |

| Eye/Face Protection | Chemical splash goggles and a face shield are required.[9][10] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber; breakthrough times should be verified).[11][12] A flame-retardant lab coat and closed-toe shoes are mandatory.[12] For larger quantities, consider a chemical-resistant apron or suit.[10] |

| Respiratory Protection | If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[7][12] |

Handling Procedures:

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[6]

-

Ground and bond containers when transferring material to prevent static discharge.[13]

-

Use non-sparking tools.[13]

-

Avoid contact with incompatible materials such as water, acids, bases, and oxidizing agents.[2]

Logical Workflow for Handling Organosilanes

The following diagram illustrates a logical workflow for the safe handling of organosilanes from receipt to disposal.

Caption: Workflow for Safe Handling of Organosilanes.

Signaling Pathways in Toxicity (Hypothesized)

The primary mechanism of acute toxicity for chlorosilanes is not through a classical signaling pathway but rather through direct chemical burns. The reaction with water to form hydrochloric acid leads to protein denaturation and cell death upon contact with tissues.

Caption: Hydrolysis-Mediated Toxicity of Chlorosilanes.

References

- 1. Chlorothis compound | C4H13ClSi2 | CID 154241444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Chlorosilane - Wikipedia [en.wikipedia.org]

- 4. hscpoly.com [hscpoly.com]

- 5. scribd.com [scribd.com]

- 6. fishersci.com [fishersci.com]

- 7. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. globalsilicones.org [globalsilicones.org]

- 10. sams-solutions.com [sams-solutions.com]

- 11. researchgate.net [researchgate.net]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 13. fishersci.com [fishersci.com]

The Versatility of Novel Organosilane Precursors: A Technical Guide for Researchers

An in-depth exploration of the synthesis, characterization, and application of cutting-edge organosilane precursors in drug delivery, bioimaging, surface modification, and catalysis for researchers, scientists, and drug development professionals.

Novel organosilane precursors are at the forefront of materials science, offering unprecedented control over the functionalization of surfaces and the synthesis of advanced hybrid materials. Their unique bifunctional nature, possessing both organic and silicon-based reactivity, allows for the covalent linkage of disparate materials, paving the way for innovations across multiple scientific disciplines. This technical guide provides a comprehensive overview of the potential applications of these versatile molecules, with a focus on drug delivery, bioimaging, surface modification, and catalysis. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are presented to facilitate understanding and adoption in research and development settings.

Drug Delivery Systems: Targeted and Controlled Release

Organosilane precursors are instrumental in the design of sophisticated drug delivery systems. By modifying the surface of nanoparticles, such as mesoporous silica nanoparticles (MSNs), researchers can achieve enhanced drug loading, controlled release kinetics, and targeted delivery to specific cells or tissues.

Quantitative Data on Organosilane-Based Drug Delivery Systems

| Organosilane Functionalization | Drug | Nanocarrier | Loading Capacity (%) | Cumulative Release (%) | Release Conditions | Reference |

| Poly-L-Histidine & Tamoxifen | Doxorubicin | MSN | - | ~23% (pH 5), ~18% (pH 7.4) over 72h | Dialysis | [1][2] |

| Phosphonate-silane | Doxorubicin | MSN (45 nm) | - | Size-dependent and pH-dependent | Physiological conditions | [3] |

| Amine-functionalized | Doxorubicin | Organosilica NPs | 49.1 ± 3.1% | 80% at 100 µM H₂O₂ and pH 6.5 | H₂O₂ and pH variation | [4] |

| Biotinylated Polyaspartamide | Lenvatinib | Polymeric NPs | - | Sustained release | - | [5] |

Experimental Protocol: Synthesis of Doxorubicin-Loaded, Poly-L-Histidine and Tamoxifen Functionalized MSNs

This protocol is a representative example of how organosilanes are used to functionalize nanoparticles for drug delivery applications.

Materials:

-

Mesoporous Silica Nanoparticles (MSNs)

-

Poly-L-Histidine (PLH)

-

Tamoxifen (TAM)

-

Doxorubicin (DOX)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Phosphate Buffered Saline (PBS) at pH 7.4 and 5.0

-

Dialysis tubing (MWCO 10 kDa)

Procedure:

-

Functionalization of MSNs with PLH and TAM:

-

Disperse MSNs in ethanol.

-

Add an ethanol solution of an aminosilane precursor (e.g., (3-Aminopropyl)triethoxysilane - APTES) and reflux to obtain amine-functionalized MSNs (MSN-NH₂).

-

Activate the carboxyl groups of PLH using EDC and NHS in MES buffer.

-

Add the MSN-NH₂ to the activated PLH solution and stir overnight to form MSN-PLH.

-

Similarly, conjugate Tamoxifen to the MSN-PLH using EDC/NHS chemistry to obtain MSN-PLH-TAM.

-

Wash the functionalized nanoparticles thoroughly with ethanol and water to remove unreacted reagents.

-

-

Drug Loading:

-

Disperse the functionalized MSNs (MSN-PLH-TAM) in a solution of Doxorubicin in PBS (pH 7.4).

-

Stir the mixture for 24 hours at room temperature in the dark.

-

Centrifuge the suspension to collect the DOX-loaded nanoparticles (DOX@MSN-PLH-TAM).

-

Determine the drug loading content by measuring the concentration of DOX in the supernatant using UV-Vis spectrophotometry or HPLC.

-

-

In Vitro Drug Release:

-

Disperse the DOX@MSN-PLH-TAM in PBS (pH 7.4 or 5.0).

-

Place the dispersion in a dialysis bag and immerse it in a larger volume of the corresponding PBS buffer.

-

Maintain the setup at 37°C with gentle stirring.

-

At predetermined time intervals, withdraw aliquots from the external buffer and replace with fresh buffer to maintain sink conditions.

-

Quantify the amount of released DOX using a suitable analytical method like fluorescence spectroscopy or HPLC.[1][2]

-

Workflow for Drug Delivery System Preparation and Evaluation

Caption: Workflow for the preparation and evaluation of a targeted drug delivery system.

Bioimaging: Illuminating Biological Processes

Organosilane precursors are key to developing advanced bioimaging probes. They can be used to encapsulate or surface-modify fluorescent entities like quantum dots (QDs) and organic dyes, enhancing their stability, biocompatibility, and targeting capabilities. Novel organosilanes with intrinsic fluorescence or "clickable" functionalities for bioconjugation are also emerging.

Quantitative Data on Organosilane-Based Bioimaging Probes

| Organosilane Precursor/Modification | Fluorophore | Key Property | Value | Application | Reference |

| N-[3-(Trimethoxysilyl)propyl]ethylenediamine (DAMO) | Silicon Quantum Dots | Photoluminescence Quantum Yield | 73.3% | Fingerprint recognition, WLEDs | [6] |

| 3-(2-aminoethylamino)-propyltrimethoxysilane | Graphene Quantum Dots | Emission | Tunable in visible region | Cellular imaging | [7] |

| 1,8-naphthalimide-N-propyltriethoxysilane (NIPTES) | Naphthalimide | Fluorescence | Blue emission under UV | Fluorescent anti-adhesive coatings | [8] |

| Clickable organosilane (e.g., azide-modified) | - | Reactivity | Enables Cu-mediated click chemistry | Surface functionalization for bioconjugation | [9] |

Experimental Protocol: Synthesis of Fluorescent Organosilane-Functionalized Graphene Quantum Dots (Si-GQDs)

This protocol outlines a method to synthesize highly fluorescent and dispersible graphene quantum dots using an organosilane as a surface modifier.

Materials:

-

Graphite oxide (GO)

-

3-(2-aminoethylamino)-propyltrimethoxysilane (AEAPMS)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

Solvothermal Synthesis:

-

Disperse graphite oxide in DMF.

-

Add AEAPMS to the GO dispersion.

-

Transfer the mixture to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave at 200°C for 10 hours.

-

Allow the autoclave to cool down to room temperature naturally.

-

-

Purification:

-

Centrifuge the resulting solution to remove any large aggregates.

-

Collect the supernatant containing the Si-GQDs.

-

Add ethanol to the supernatant to precipitate the Si-GQDs.

-

Centrifuge to collect the Si-GQDs and wash with ethanol multiple times.

-

Dry the purified Si-GQDs under vacuum.

-

-

Characterization:

-

Characterize the optical properties of the Si-GQDs using UV-Vis and photoluminescence spectroscopy to determine the excitation-dependent emission and quantum yield.

-

Analyze the morphology and size of the Si-GQDs using transmission electron microscopy (TEM).

-

Confirm the surface functionalization with the organosilane using Fourier-transform infrared (FTIR) spectroscopy.[7]

-

Conceptual Pathway for Targeted Bioimaging

Caption: Pathway for creating and using a targeted bioimaging probe.

Surface Modification: Tailoring Interfacial Properties

The ability of organosilanes to form robust, self-assembled monolayers on various substrates makes them ideal for precisely controlling surface properties such as wettability, adhesion, and biocompatibility. This has significant implications for materials in contact with biological systems, as well as in coatings and composites.

Quantitative Data on Organosilane-Modified Surfaces

| Organosilane Precursor | Substrate | Property Measured | Result | Application | Reference |

| Vinyltrimethoxysilane | Polymer Composites | Mechanical Properties | Enhanced tensile strength and flexural modulus | Automotive parts, electronics | [10][11][12] |

| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Silica | Surface Functionalization | Covalent attachment of epoxy groups | Adhesives, coatings, chromatography | [13][14] |

| Phosphonate-type Pseudo-Grafted Precursor | Silica | Phosphorus Content | Higher than conventional phosphonic acid grafting | Hybrid materials | [6][15] |

| Perfluorinated and other organosilanes | Silicon Wafers | Anti-adhesive properties | Tunable with fluorescent marker | Self-cleaning and anti-graffiti coatings | [8] |

Experimental Protocol: Hydrophobization of Silica Surfaces with Vinyltrimethoxysilane

This protocol provides a general method for rendering a hydrophilic silica surface hydrophobic.

Materials:

-

Silica substrate (e.g., glass slide, silica nanoparticles)

-

Toluene (anhydrous)

-

Vinyltrimethoxysilane (VTMS)

-

Ethanol

Procedure:

-

Substrate Preparation:

-

Clean the silica substrate thoroughly by sonicating in ethanol and then water.

-

Activate the surface by treating with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma to generate surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive).

-

Rinse the substrate extensively with deionized water and dry under a stream of nitrogen.

-

-

Silanization:

-

Prepare a solution of VTMS in anhydrous toluene (e.g., 1-5% v/v).

-

Immerse the cleaned and dried silica substrate in the VTMS solution.

-

Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at room temperature or elevated temperature under an inert atmosphere.

-

Remove the substrate from the solution and rinse thoroughly with fresh toluene to remove any unbound silane.

-

Cure the silanized substrate in an oven (e.g., at 110°C for 1 hour) to promote the formation of a stable siloxane network.

-

-

Characterization:

-

Measure the water contact angle of the modified surface to quantify the change in hydrophobicity.

-

Use techniques like X-ray Photoelectron Spectroscopy (XPS) or FTIR to confirm the presence of the organosilane layer.

-

Logical Flow of Surface Modification

Caption: Logical flow for the surface modification of a substrate with an organosilane.

Catalysis: Engineering Active and Recyclable Catalysts

Organosilane precursors are employed to immobilize homogeneous catalysts onto solid supports, such as silica or magnetic nanoparticles. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The organic functional group of the silane can act as a ligand for a metal center or as an organocatalyst itself.

Quantitative Data on Organosilane-Based Catalytic Systems

| Organosilane Functionalization | Catalyst | Support | Reaction | Key Performance Metric | Reference |

| [3-(2-aminoethylaminopropyl)]trimethoxysilane | Palladium Nanoparticles | Mesoporous Silica (SBA-15) | Suzuki-Miyaura Coupling | High catalytic activity, low Pd leaching | [16] |

| Aminopropyl-functionalized | Palladium Nanoparticles | Silica-Magnetite Composite | Suzuki-Miyaura Coupling | Re-usable up to five cycles without loss of activity | [17] |

| Proline-functionalized | - | - | - | - | - |

| Aminopropyl-functionalized | Palladium(0) Nanoparticles | Silica | Hexavalent Chromium Reduction | - | [18] |

Experimental Protocol: Preparation of a Palladium Catalyst Supported on Aminopropyl-Functionalized Silica

This protocol describes the synthesis of a recyclable palladium catalyst for cross-coupling reactions.

Materials:

-

Silica support (e.g., SBA-15)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Toluene (anhydrous)

-

Palladium(II) chloride (PdCl₂)

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Water

Procedure:

-

Support Functionalization:

-

Activate the silica support by heating under vacuum to remove adsorbed water.

-

Reflux the activated silica in a solution of APTES in anhydrous toluene to graft aminopropyl groups onto the surface.

-

Wash the aminopropyl-functionalized silica (SiO₂-NH₂) thoroughly with toluene and ethanol and dry under vacuum.

-

-

Palladium Immobilization and Reduction:

-

Disperse the SiO₂-NH₂ in an aqueous solution of PdCl₂.

-

Stir the suspension to allow for the complexation of Pd(II) ions with the amine groups.

-

Slowly add a freshly prepared aqueous solution of NaBH₄ to the suspension to reduce the Pd(II) ions to Pd(0) nanoparticles.

-

Continue stirring for a few hours.

-

Collect the resulting catalyst (Pd@SiO₂-NH₂) by filtration, wash extensively with water and ethanol, and dry.

-

-

Catalytic Reaction (e.g., Suzuki-Miyaura Coupling):

-

In a reaction vessel, combine an aryl halide, a boronic acid, a base (e.g., K₂CO₃), and the Pd@SiO₂-NH₂ catalyst in a suitable solvent (e.g., ethanol/water).

-

Heat the reaction mixture at a specific temperature for the required time.

-

Monitor the reaction progress by techniques like TLC or GC.

-

After completion, separate the catalyst from the reaction mixture using filtration or centrifugation. The catalyst can be washed and reused for subsequent reactions.

-

Catalyst Synthesis and Recycling Workflow

Caption: Workflow for the synthesis and recycling of a supported palladium catalyst.

Conclusion

The applications of novel organosilane precursors are vast and continue to expand. Their ability to bridge the gap between organic and inorganic materials provides a powerful toolkit for scientists and engineers. This guide has provided a glimpse into the potential of these molecules in key research areas, offering practical data and protocols to inspire and facilitate further innovation. As synthetic methods for creating more complex and functionalized organosilanes advance, so too will their impact on drug delivery, bioimaging, materials science, and catalysis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Biotinylated polyaminoacid-based nanoparticles for the targeted delivery of lenvatinib towards hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Adhesive Organosilane Coating Comprising Visibility on Demand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Silica nanoparticles functionalized via click chemistry and ATRP for enrichment of Pb(II) ion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Discover the Benefits of Vinyltrimethoxysilane: Properties and Uses in Modern Industry - Siwin [siwinsilicone.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. d-nb.info [d-nb.info]

- 16. Palladium Supported on Functionalized Mesoporous Silica: Synthesis, Structure and Catalytic Properties in Suzuki-Miyaura Coupling Reactions | Scientific.Net [scientific.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Novel Silicon Carbide Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and discovery of new silicon carbide (SiC) precursors. Silicon carbide is a highly sought-after material for a wide range of applications due to its exceptional properties, including high hardness, thermal conductivity, and chemical inertness. The development of novel precursors is crucial for advancing the production of SiC with tailored properties and for enabling new fabrication techniques. This document details the primary synthesis methodologies, presents key quantitative data for precursor comparison, outlines detailed experimental protocols, and visualizes the critical pathways and workflows involved in the process.

Synthesis Methodologies for Silicon carbide Precursors

The synthesis of silicon carbide ceramics predominantly relies on three major precursor-based approaches: Polymer-Derived Ceramics (PDCs), Sol-Gel processes, and Chemical Vapor Deposition (CVD). Each of these methods offers distinct advantages and challenges in controlling the final properties of the SiC material.

Polymer-Derived Ceramics (PDCs)

The PDC route involves the synthesis of a preceramic polymer, which is then shaped and pyrolyzed to yield a ceramic product.[1] This method is highly versatile, allowing for the fabrication of complex shapes and ceramic matrix composites.[1][2] Polycarbosilanes (PCS) are a prominent class of preceramic polymers for SiC.[3] These polymers typically contain a backbone of silicon and carbon atoms and can be synthesized through various chemical reactions.[1]

Modifications to the polymer backbone, such as the introduction of allyl groups to create allylhydridopolycarbosilane (AHPCS), can enhance the ceramic yield and lower the curing temperature.[4] Another approach involves the synthesis of cyano-polycarbosilane (PCSCN) through the hydrosilylation of PCS with acrylonitrile, which has been shown to increase the ceramic yield to over 80%. Polyphenylcarbosilane, synthesized from the thermal rearrangement of polymethylphenylsilane, offers an alternative route to SiC precursors.[2]

Sol-Gel Process

The sol-gel process provides a low-temperature route to synthesize SiC precursors with good chemical homogeneity and high purity.[5][6][7] This method typically involves the hydrolysis and condensation of silicon alkoxides, such as tetraethoxysilane (TEOS), in the presence of a carbon source.[5][8] Various carbon sources can be utilized, including phenolic resins, sugars, and even biomass like corn stover.[5][9] The resulting gel is then dried and pyrolyzed to form silicon carbide.[5] A two-step sol-gel process using oxalic acid and hexamethylenetetramine as catalysts has also been developed to create sulfur and chlorine-free SiC precursors.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a widely used technique for producing high-purity SiC films and coatings.[1][10] The process involves the thermal decomposition of volatile precursor gases onto a heated substrate.[11] Precursors for SiC CVD can be categorized as single-source or multi-source. Single-source precursors contain both silicon and carbon in the same molecule, with methyltrichlorosilane (CH₃SiCl₃, MTS) being a commonly used example.[1][11] Multi-source systems typically employ a silicon source gas, like silane (SiH₄), and a carbon source gas, such as a simple hydrocarbon. The choice of precursor and deposition conditions significantly influences the properties of the resulting SiC material.[12]

Data Presentation: Comparative Analysis of Silicon Carbide Precursors

The following tables summarize key quantitative data for various silicon carbide precursors, facilitating a comparative analysis of their performance and properties.

| Precursor Type | Specific Precursor | Synthesis Method | Molecular Weight (Mn) | Softening Point (°C) | Ceramic Yield (%) | Pyrolysis Temperature (°C) | Resulting Ceramic Phase |

| Polymer-Derived | Polycarbosilane (PCS) | Pyrolysis of Polydimethylsilane | ~700 | - | 72 | 420 | - |

| Ceramics (PDCs) | Polycarbosilane (PCS) | From Polydimethylsilane | 1135 | - | 85 | 900 | β-SiC |

| Polycarbosilane (PCS) | - | 1400-1800 | 140-150 | - | - | - | |

| Allyl-substituted Hydridopolycarbosilane (AHPCS-15%) | Grignard Coupling Reaction | - | - | 88.1 | 1500 | β-SiC | |

| Allylhydridopolycarbosilane (AHPCS) | - | - | - | 70-72 | 900-1500 | β-SiC | |

| Cyano-polycarbosilane (PCSCN) | Hydrosilylation of PCS | - | - | >80 | - | - | |

| Liquid Polycarbosilane (allyl substituted) | Grignard Coupling & Reductive Reaction | - | - | ~77 | 1000 | - | |

| Polyphenylcarbosilane | Thermal Rearrangement of Polymethylphenylsilane | 2500 (Mw) | - | - | - | - | |

| Sol-Gel | TEOS and Phenolic Resin | Sol-Gel | - | - | - | 1550 | β-SiC |

| TEOS and "Green" Carbon Sources (e.g., sugar) | Sol-Gel | - | - | - | 800 | SiC nanocrystals | |

| CVD | Methyltrichlorosilane (MTS) | Chemical Vapor Deposition | - | - | - | 800-1100 | SiC |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and characterization of silicon carbide precursors.

Synthesis of Polycarbosilane (PCS) from Polydimethylsilane

Objective: To synthesize polycarbosilane (PCS) through the thermal decomposition of polydimethylsilane (PDMS).[13]

Materials:

-

Dimethyldichlorosilane (DMDCS)

-

Sodium metal

-

Xylene (solvent)

-

Methanol

-

Deionized water

-

Acetone

Procedure:

-

Synthesize polydimethylsilane (PDMS) by reacting dimethyldichlorosilane with sodium metal in xylene at 130°C for 7 hours under an inert atmosphere.[13]

-

After the reaction, quench any remaining sodium with methanol.

-

Wash the solid PDMS product with deionized water and acetone to remove NaCl and low molecular weight oligomers.[13]

-

Place the purified PDMS in a reaction vessel and heat it to 420°C for a specified time to induce the Kumada rearrangement, converting PDMS to PCS.[14]

-

The resulting polycarbosilane is a yellow-brown viscous product. Purify the PCS by heating under a nitrogen atmosphere at 250°C for 30 minutes to remove low molecular weight fractions.[13]

Sol-Gel Synthesis of SiC Precursor from TEOS and Phenolic Resin

Objective: To prepare a silicon carbide precursor gel using tetraethoxysilane (TEOS) and a phenolic resin as the silicon and carbon sources, respectively.[5][8]

Materials:

-

Tetraethoxysilane (TEOS)

-

Phenolic resin

-

Acetone (solvent)

-

Hydrochloric acid (HCl, catalyst)

-

Water

Procedure:

-

Dissolve TEOS and phenolic resin in acetone.[8]

-

Prepare a catalyst solution by dissolving hydrochloric acid in water.

-

Add the catalyst solution dropwise to the TEOS/resin/acetone solution while stirring. The hydrolysis reaction will generate ethanol, leading to a clear, single-phase solution.[8]

-

Heat the mixture to 70°C for 2 hours to promote further hydrolysis.[8]

-

Allow the solution to gel at a temperature between 40°C and 70°C.[8]

-

Dry the resulting gel to obtain the solid SiC precursor.

Characterization by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and ceramic yield of a preceramic polymer.[15][16]

Apparatus:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Place a small, accurately weighed sample of the precursor material into the TGA sample pan.

-

Heat the sample in a controlled atmosphere (typically nitrogen or argon for pyrolysis) at a constant heating rate (e.g., 10°C/min).[17]

-

Record the mass of the sample as a function of temperature.

-

The TGA curve will show the decomposition steps of the polymer. The final residual mass at the end of the analysis (e.g., at 1000°C or 1500°C) represents the ceramic yield.[3][17]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the synthesis of silicon carbide precursors.

Caption: Workflow for Polymer-Derived Ceramics (PDCs).

Caption: Workflow for the Sol-Gel Synthesis of SiC.

Caption: Key factors influencing final SiC properties.

References

- 1. Numerical Simulation of Gas Phase Reaction for Epitaxial Chemical Vapor Deposition of Silicon Carbide by Methyltrichlorosilane in Horizontal Hot-Wall Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Polycarbosilane, Polymer Impregnation Pyrolysis based C SiC Composites and Prototype Development | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Allyl-Substituted Hydridopolycarbosilane with Low Curing Temperature and High Ceramic Yield under a Redox Initiation System | springerprofessional.de [springerprofessional.de]

- 5. Synthesis of silicon carbide through the sol-gel process from different precursors | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US5256448A - Sol-gel method of making silicon carbide and of protecting a substrate - Google Patents [patents.google.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. azom.com [azom.com]

- 14. Synthesis of Polycarbosilane for SiC Precursor (II) -Journal of the Korean Ceramic Society | Korea Science [koreascience.kr]

- 15. eng.uc.edu [eng.uc.edu]

- 16. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Methyl(2-methylsilylethyl)silane as a Precursor for Silicon Carbide (SiC) Films

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon carbide (SiC) films are of significant interest across various high-technology sectors due to their exceptional properties, including a wide bandgap, high thermal conductivity, excellent mechanical hardness, and chemical inertness. These characteristics make SiC an ideal material for applications in high-power and high-frequency electronics, microelectromechanical systems (MEMS), and as protective coatings in harsh environments. The choice of precursor is critical in the chemical vapor deposition (CVD) of SiC films, as it dictates the deposition process parameters and the quality of the resulting film.

While a variety of silicon and carbon-containing precursors are utilized for SiC film deposition, this document focuses on the application of methylsilane-based precursors. Although specific data on methyl(2-methylsilylethyl)silane is limited in publicly available literature, the following protocols and data for methylsilane (CH₃SiH₃) serve as a representative guide for the deposition of SiC films from a single-source methylsilane precursor. Methylsilanes are a class of organosilicon compounds that offer a 1:1 silicon-to-carbon ratio, which is advantageous for depositing stoichiometric SiC.

Data Presentation

The following tables summarize quantitative data for the deposition of polycrystalline 3C-SiC thin films on Si(100) wafers using methylsilane in a low-pressure chemical vapor deposition (LPCVD) process.

Table 1: Deposition Parameters for Polycrystalline 3C-SiC Films

| Parameter | Value | Reference |

| Precursor | Methylsilane (CH₃SiH₃) | [1][2] |

| Substrate | 100 mm Si(100) wafers | [1][2] |

| Deposition Temperature | 700 - 850 °C | [1][2] |

| Reactor Pressure | 0.17 - 1.7 Torr | [1][2] |

| Methylsilane Flow Rate | 30 SCCM | [1][2] |

| Hydrogen (H₂) Dilution Gas Flow Rate | 240 SCCM | [1][2] |

Table 2: Resulting SiC Film Properties

| Property | Value | Conditions | Reference |

| Crystalline Structure | Polycrystalline 3C-SiC | 700 - 850 °C | [2] |

| Residual Stress | 196 - 1377 MPa | Varies with deposition pressure and temperature | [1] |

| Young's Modulus | ~455 GPa | Optimized low-stress film | [1] |

| Composition | Amorphous Si₀.₅₃C₀.₄₇ | - | [3] |

| Activation Energy of Deposition | ~230 kJ/mol | - | [3] |

Experimental Protocols

The following is a detailed methodology for the deposition of SiC films using a methylsilane precursor in a horizontal hot-wall LPCVD reactor.

Protocol 1: Low-Pressure Chemical Vapor Deposition (LPCVD) of Polycrystalline 3C-SiC Films

1. Substrate Preparation: a. Start with 100 mm single-crystal silicon (100) wafers. b. Perform a standard RCA clean to remove organic and inorganic contaminants from the wafer surface. c. Follow with a dilute hydrofluoric acid (HF) dip to remove the native oxide layer. d. Immediately load the cleaned wafers into the LPCVD reactor to minimize re-oxidation.

2. LPCVD System Preparation: a. The deposition is carried out in a horizontal hot-wall LPCVD furnace. b. Ensure the system is leak-tight and can achieve a base pressure in the mTorr range. c. The precursor, methylsilane (99.98% purity), and dilution gas, hydrogen (99.99% purity), are supplied through mass flow controllers (MFCs).

3. Deposition Process: a. Pump down the reactor to the desired base pressure. b. Ramp up the furnace temperature to the target deposition temperature (e.g., 800 °C). c. Introduce hydrogen gas at a controlled flow rate (e.g., 240 SCCM) to stabilize the pressure and temperature. d. Introduce the methylsilane precursor at a controlled flow rate (e.g., 30 SCCM) to initiate the deposition process. e. Maintain the deposition pressure at the desired setpoint (e.g., 0.17 Torr). f. The deposition time will depend on the desired film thickness. g. After the deposition is complete, stop the methylsilane flow and keep the hydrogen flowing while the furnace cools down. h. Once the reactor has cooled to a safe temperature, vent the chamber and unload the wafers.

4. Film Characterization: a. Thickness and Growth Rate: Measure the film thickness using ellipsometry or a stylus profilometer. Calculate the growth rate by dividing the thickness by the deposition time. b. Crystalline Structure: Analyze the film's crystallinity and phase using X-ray diffraction (XRD). c. Surface Morphology: Examine the surface roughness and grain structure using atomic force microscopy (AFM) and scanning electron microscopy (SEM). d. Composition: Determine the elemental composition and bonding characteristics using X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR). e. Mechanical Properties: Measure the residual stress using wafer curvature measurements.

Mandatory Visualizations

References

Application Note: Chemical Vapor Deposition of Silicon Carbide from Methyl(2-methylsilylethyl)silane

Abstract

This document provides a detailed protocol for the chemical vapor deposition (CVD) of silicon carbide (SiC) films utilizing Methyl(2-methylsilylethyl)silane as a single-source precursor. While specific experimental data for this particular precursor is not extensively available in published literature, this protocol has been developed based on established methodologies for SiC CVD from analogous single-source organosilicon precursors. The provided parameters and expected outcomes are derived from studies on compounds such as 1,3,5-trisilacyclohexane and 1,3-disilabutane, offering a robust starting point for process development. This application note is intended for researchers and scientists in materials science and semiconductor fabrication.

Introduction

Silicon carbide is a wide-bandgap semiconductor with exceptional properties, including high thermal conductivity, high breakdown electric field, and excellent mechanical hardness and chemical inertness. These characteristics make it a prime candidate for high-power, high-frequency, and high-temperature electronic devices, as well as for protective coatings in harsh environments. Chemical vapor deposition is a widely used technique for growing high-purity, uniform SiC thin films.

The use of single-source precursors, which contain both silicon and carbon in one molecule, simplifies the CVD process by eliminating the need to precisely control the flow rates of separate silicon- and carbon-containing gases. This compound, with its Si-C-C-Si backbone, is a promising candidate for a single-source precursor for SiC, potentially offering a favorable Si:C ratio for stoichiometric film growth.

Experimental Protocols

This section details a generalized protocol for the CVD of SiC films from this compound in a horizontal hot-wall CVD reactor.

Pre-Deposition Preparations

-

Substrate Cleaning:

-

Silicon (100) wafers are commonly used as substrates.

-

Perform a standard RCA clean or a piranha etch to remove organic and metallic contaminants.

-

Rinse thoroughly with deionized water and dry with high-purity nitrogen.

-

A final dip in dilute hydrofluoric acid (HF) is recommended to remove the native oxide layer immediately before loading into the reactor.

-

-

Precursor Handling:

-

This compound is a liquid at room temperature. It should be handled in an inert atmosphere (e.g., a glovebox) to prevent contamination.

-

Load the precursor into a stainless-steel bubbler.

-

Perform several freeze-pump-thaw cycles to degas the precursor before connecting it to the CVD system.

-

-

CVD System Preparation:

-

Load the cleaned substrates into the quartz tube of the CVD reactor.

-

Pump the reactor down to a base pressure of < 1 x 10-6 Torr.

-

Leak-check the system to ensure integrity.

-

Heat the precursor delivery lines to a temperature approximately 20-30°C above the bubbler temperature to prevent condensation.

-

Deposition Protocol

-

System Purge and Heat-up:

-

Purge the reactor with a high flow of an inert carrier gas (e.g., Argon or Hydrogen) for at least 30 minutes.

-

Ramp up the furnace to the desired deposition temperature under the carrier gas flow.

-

-

Precursor Delivery and Deposition:

-

Set the precursor bubbler to the desired temperature to control the vapor pressure.

-

Introduce the carrier gas through the bubbler at a controlled flow rate to transport the precursor vapor into the reactor.

-

Maintain the desired deposition pressure using a throttle valve and vacuum pump.

-

Commence the deposition for the predetermined duration to achieve the target film thickness.

-

-

Post-Deposition Cool-down:

-

After the deposition time has elapsed, stop the precursor flow by bypassing the bubbler.

-

Maintain the carrier gas flow while the furnace cools down to room temperature.

-

Once at room temperature, vent the reactor to atmospheric pressure with the carrier gas.

-

Unload the coated substrates.

-

Data Presentation

The following tables summarize typical process parameters and resulting film properties for SiC CVD from single-source organosilicon precursors, which can be used as a starting point for experiments with this compound.

Table 1: Typical CVD Process Parameters for SiC Deposition from Single-Source Organosilicon Precursors

| Parameter | Range | Typical Value | Notes |

| Deposition Temperature (°C) | 700 - 1400 | 850 | Lower temperatures may result in amorphous films, while higher temperatures promote crystallinity. |

| Reactor Pressure (mTorr) | 100 - 760,000 (1 atm) | 200 | Low-pressure CVD (LPCVD) generally yields more uniform films. |

| Carrier Gas | Argon (Ar), Hydrogen (H₂) | Ar | Hydrogen can act as both a carrier and a reactant, influencing film chemistry. |

| Carrier Gas Flow Rate (sccm) | 50 - 500 | 100 | Affects precursor partial pressure and residence time. |

| Precursor Bubbler Temp. (°C) | 25 - 60 | 40 | Determines the vapor pressure of the precursor. |

| Deposition Time (min) | 15 - 120 | 60 | Dictates the final film thickness. |

Table 2: Expected Properties of SiC Films Grown from Single-Source Organosilicon Precursors

| Property | Value Range | Method of Measurement |

| Deposition Rate (nm/min) | 1 - 50 | Ellipsometry, Profilometry |

| Film Composition (Si:C ratio) | 0.8 - 1.2 | X-ray Photoelectron Spectroscopy (XPS) |

| Refractive Index (at 633 nm) | 2.5 - 2.8 | Ellipsometry |

| Surface Roughness (RMS, nm) | 0.5 - 5.0 | Atomic Force Microscopy (AFM) |

| Crystallinity | Amorphous to Polycrystalline | X-ray Diffraction (XRD) |

| Hardness (GPa) | 20 - 30 | Nanoindentation |

Visualizations

Experimental Workflow

Caption: Experimental workflow for SiC CVD.

Proposed Thermal Decomposition Pathway

Caption: Proposed decomposition of this compound.

Discussion

The thermal decomposition of this compound is expected to proceed through a complex series of gas-phase and surface reactions. The initial steps likely involve the homolytic cleavage of the weakest bonds, which are typically the Si-H and Si-C bonds, leading to the formation of various radical species. Subsequent reactions, such as β-hydride elimination, can lead to the formation of stable molecules like ethene and reactive intermediates such as silylenes. These species then adsorb onto the heated substrate surface and undergo further reactions, ultimately leading to the formation of a silicon carbide film.

The deposition temperature will be a critical parameter influencing the film properties. At lower temperatures, the precursor may not fully decompose, leading to the incorporation of hydrogen and the formation of amorphous, hydrogenated silicon carbide (a-SiC:H). As the temperature increases, more complete decomposition and enhanced surface mobility of adatoms will promote the formation of crystalline, stoichiometric SiC. The reactor pressure and carrier gas flow rate will also play significant roles by affecting the concentration of reactive species and their residence time in the hot zone.

Conclusion

This application note provides a comprehensive, albeit generalized, protocol for the deposition of SiC thin films using this compound as a single-source precursor. The provided data and workflows, derived from analogous systems, serve as a valuable starting point for researchers. Successful deposition of high-quality SiC films will require systematic optimization of the key process parameters outlined herein. Further characterization of the resulting films will be essential to fully understand the relationship between the process conditions and the material properties.

Application Notes and Protocols for Atmospheric Pressure Chemical Vapor Deposition (APCVD) of Silicon Carbide (SiC) using Methyl(2-methylsilylethyl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the deposition of silicon carbide (SiC) thin films using methyl(2-methylsilylethyl)silane as a single-source precursor in an atmospheric pressure chemical vapor deposition (APCVD) system. While this compound is a novel and not widely documented precursor for SiC deposition, this protocol offers a comprehensive starting point for research and development. The methodologies outlined herein are based on established principles of APCVD for SiC growth from other single-source organosilicon precursors. The provided experimental parameters are proposed based on theoretical understanding and may require optimization for specific applications.

Introduction

Silicon carbide is a wide-bandgap semiconductor with exceptional physical and electronic properties, including high thermal conductivity, high breakdown electric field, and excellent chemical inertness. These properties make it a prime candidate for high-power, high-frequency, and high-temperature electronic devices, as well as for protective coatings in harsh environments. Chemical vapor deposition (CVD) is a widely used technique for growing high-quality SiC films.